

3-(4-Nitrophenoxy)propionic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(4-Nitrophenoxy)propionic acid

Cat. No.: B1296519

[Get Quote](#)

In-Depth Technical Guide to 3-(4-Nitrophenoxy)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Nitrophenoxy)propionic acid, with the IUPAC name 3-(4-nitrophenoxy)propanoic acid, is a chemical compound of interest in various scientific and industrial sectors, particularly in the development of agrochemicals. Its chemical structure, featuring a nitrophenoxy group attached to a propionic acid moiety, provides a versatile scaffold for the synthesis of more complex molecules. The presence of a nitro group and a carboxylic acid functional group allows for a range of chemical modifications, such as the reduction of the nitro group to an amine or the esterification and amidation of the carboxylic acid. These transformations are key to developing new herbicides, fungicides, and plant growth regulators.^[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications.

Chemical Structure and Properties

The chemical structure of **3-(4-Nitrophenoxy)propionic acid** consists of a 4-nitrophenoxy molecule linked via an ether bond to the third carbon of a propionic acid chain.

Chemical Structure:

IUPAC Name: 3-(4-nitrophenoxy)propanoic acid

Physicochemical Properties

A summary of the key physicochemical properties of **3-(4-Nitrophenoxy)propionic acid** is presented in the table below. This data is essential for understanding its behavior in various chemical and biological systems.

Property	Value	Reference
Molecular Formula	C9H9NO5	[1]
Molecular Weight	211.17 g/mol	[1]
Density	1.38 g/cm ³	[2]
Boiling Point	383.6 °C at 760 mmHg	[2]
Flash Point	185.8 °C	[2]
LogP	1.97150	[2]
Vapour Pressure	1.43E-06 mmHg at 25°C	[2]

Synthesis of 3-(4-Nitrophenoxy)propionic Acid

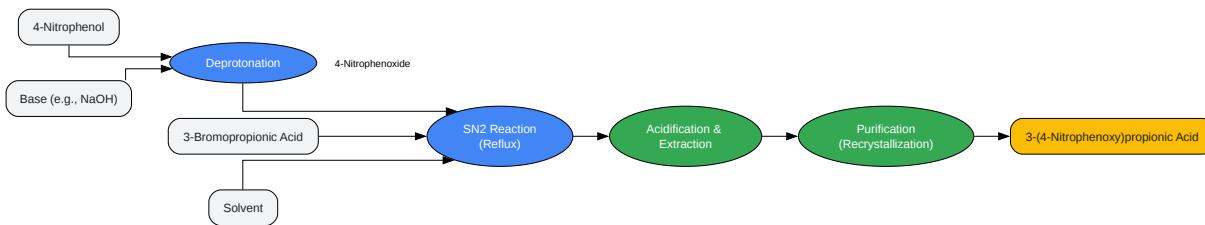
The synthesis of **3-(4-Nitrophenoxy)propionic acid** is typically achieved through a Williamson ether synthesis. This well-established organic reaction involves the reaction of an alkoxide with a primary alkyl halide. In this specific synthesis, 4-nitrophenol is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic three-carbon chain with a leaving group, such as a halogen, on the third carbon.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of **3-(4-Nitrophenoxy)propionic acid** based on the principles of the Williamson ether synthesis.

Materials:

- 4-Nitrophenol


- 3-Bromopropionic acid (or another suitable 3-halopropionic acid)
- Sodium hydroxide (NaOH) or other suitable base
- A suitable solvent (e.g., ethanol, DMF, DMSO)
- Hydrochloric acid (HCl) for acidification
- Diethyl ether or other suitable extraction solvent
- Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

- Deprotonation of 4-Nitrophenol: In a round-bottom flask, dissolve 4-nitrophenol in the chosen solvent. Add a stoichiometric amount of a strong base, such as sodium hydroxide, to deprotonate the phenolic hydroxyl group, forming the sodium 4-nitrophenoxide. The reaction mixture is typically stirred at room temperature until the deprotonation is complete.
- Nucleophilic Substitution: To the solution of sodium 4-nitrophenoxide, add 3-bromopropionic acid. The reaction mixture is then heated to reflux for a period of 1 to 8 hours to facilitate the SN₂ reaction.^[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up and Extraction: After the reaction is complete, the mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The residue is then dissolved in water and acidified with hydrochloric acid to protonate the carboxylic acid. The aqueous solution is extracted with a suitable organic solvent, such as diethyl ether, to isolate the product.
- Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system to obtain pure **3-(4-Nitrophenoxy)propionic acid**.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **3-(4-Nitrophenoxy)propionic acid** via the Williamson ether synthesis.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-(4-Nitrophenoxy)propionic acid**.

Applications in Research and Development

As a versatile chemical intermediate, **3-(4-Nitrophenoxy)propionic acid** is primarily utilized in the synthesis of novel agrochemicals.^[1] The reactivity of its functional groups allows for the creation of a diverse library of derivatives with potential applications as:

- Herbicides: The phenoxypropionic acid scaffold is a known feature in many commercial herbicides.
- Fungicides: Modification of the core structure can lead to compounds with antifungal properties.
- Plant Growth Regulators: Derivatives can be synthesized and screened for their effects on plant physiology.

While its direct biological activity is not extensively documented in publicly available literature, its role as a building block in the discovery and development of new active ingredients for crop

protection is of significant interest to the agrochemical industry.

Conclusion

3-(4-Nitrophenoxy)propionic acid is a valuable chemical intermediate with a well-defined structure and a straightforward synthetic route. Its utility in the agrochemical sector is based on the versatility of its functional groups, which allow for the generation of a wide range of derivatives. For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of its properties and reactivity is essential for leveraging its potential in the creation of novel and effective products. Further research into the biological activities of this compound and its derivatives could open up new avenues for its application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 3-(4-nitrophenyl)propanoic acid | CAS#:10572-16-4 | Chemsoc [chemsoc.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [3-(4-Nitrophenoxy)propionic acid chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1296519#3-4-nitrophenoxy-propionic-acid-chemical-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com